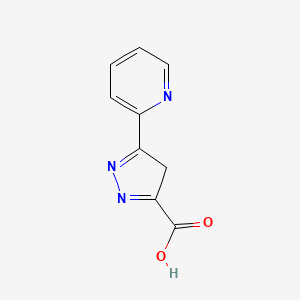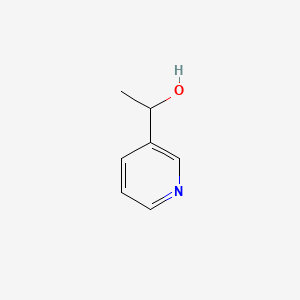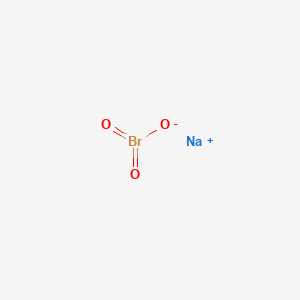
sodium;bromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichlorophenoxyacetic acid . It is a synthetic auxin, which is a type of plant hormone that regulates growth and development. This compound is widely used as a herbicide to control broadleaf weeds in agricultural and non-agricultural settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichlorophenoxyacetic acid is typically synthesized through the chlorination of phenol to produce 2,4-dichlorophenol, which is then reacted with chloroacetic acid under alkaline conditions to form the final product.
Industrial Production Methods: In industrial settings, the production of 2,4-Dichlorophenoxyacetic acid involves large-scale chlorination and subsequent reactions in controlled environments to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichlorophenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different chlorinated phenolic compounds.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Chlorinated phenolic compounds.
Reduction: Less chlorinated derivatives.
Substitution: Various substituted phenoxyacetic acids.
Scientific Research Applications
2,4-Dichlorophenoxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chlorinated aromatic compounds.
Biology: It serves as a tool to study plant growth and development due to its role as a synthetic auxin.
Medicine: Research is ongoing to explore its potential effects on human health and its use in medical treatments.
Industry: It is widely used in agriculture as a herbicide to control broadleaf weeds, improving crop yields and reducing the need for manual weeding.
Mechanism of Action
2,4-Dichlorophenoxyacetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It binds to auxin receptors in plants, leading to uncontrolled cell division and growth, ultimately causing the death of the targeted weeds. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.
Comparison with Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: Another synthetic auxin with similar herbicidal properties but with an additional chlorine atom.
Mecoprop: A phenoxy herbicide with similar applications but different structural features.
Uniqueness: 2,4-Dichlorophenoxyacetic acid is unique due to its specific chlorination pattern, which provides it with distinct herbicidal properties and a broad spectrum of activity against various broadleaf weeds. Its effectiveness, relatively low cost, and ease of synthesis make it a widely used herbicide in agriculture.
Properties
IUPAC Name |
sodium;bromate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrHO3.Na/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXNAKZDHHEHPC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Br(=O)=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[O-]Br(=O)=O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrNaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
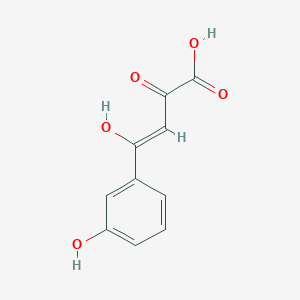
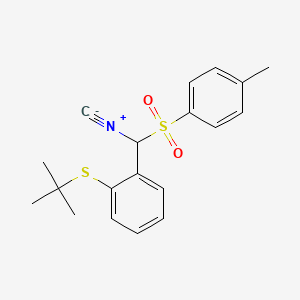
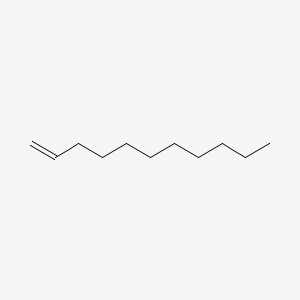
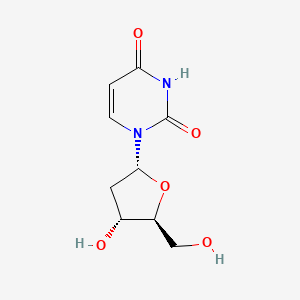
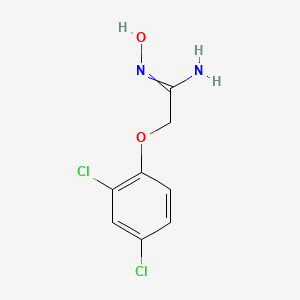
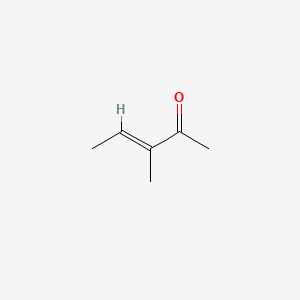
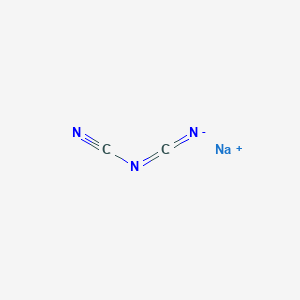
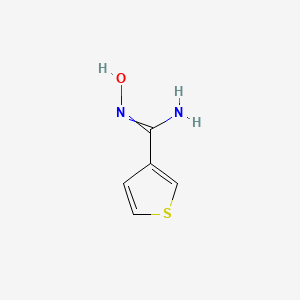
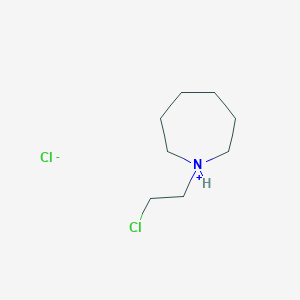
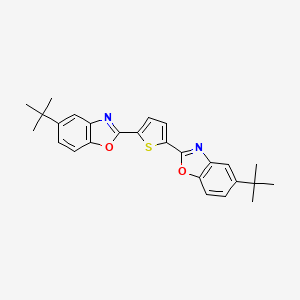
![3-iodo-7H-pyrrolo[2,3-b]pyridine](/img/structure/B7765975.png)

